Methyl 2-(2-bromophenyl)-3-oxopropanoate
Description
Methyl 2-(2-bromophenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a 2-bromophenyl substituent at the C2 position and a methyl ester group. This compound belongs to a broader class of alkylidene β-ketoesters, which are pivotal intermediates in organic synthesis for constructing spirocyclic and bridged frameworks .
Properties
IUPAC Name |
methyl 2-(2-bromophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-6,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOIAVAGOKEKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-bromophenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-oxopropanoate followed by a Friedel-Crafts acylation reaction. The reaction typically uses bromine (Br2) as the brominating agent and aluminum chloride (AlCl3) as the catalyst under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination and acylation processes. The reaction conditions are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-(2-bromophenyl)-3-oxopropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(2-bromophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, its carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogs of Methyl 2-(2-bromophenyl)-3-oxopropanoate, highlighting substituent effects and synthetic outcomes:
Key Observations
Halogen Substituent Effects
- Chloro vs. Bromo : Chlorocyclohexyl derivatives (e.g., 2c, 2e) generally exhibit higher yields (64–73%) compared to bromocyclohexyl analogs (e.g., 2d: 47%) under FeX₃ catalysis, likely due to steric and electronic differences .
- Aryl vs. Cyclohexyl : Aryl-substituted compounds (e.g., 2e, 2f) show superior yields (>67%) compared to heterocyclic derivatives (e.g., 2g: 47%), suggesting enhanced stabilization of intermediates in aryl systems .
Catalyst Influence
- FeCl₃ is the most effective catalyst for chloro-substituted derivatives, while AlCl₃ and AlI₃ yield lower efficiencies (e.g., 2g: 47% with AlCl₃) .
- Bromo and iodo derivatives (e.g., 2j, 2k) require FeBr₃ or AlI₃, with yields dropping to 53–90%, possibly due to heavier halogens impeding reaction kinetics .
Spectroscopic Signatures
- IR Spectroscopy : All analogs show strong C=O stretches (~1700–1750 cm⁻¹) and aryl C-H bends (~750 cm⁻¹) .
- ¹H NMR : Cyclohexyl protons resonate at δ 1.5–3.0 ppm, while aromatic protons appear at δ 6.5–8.0 ppm, depending on substitution patterns .
Unique Features of this compound
While direct data is absent, extrapolation from analogs suggests:
- Reactivity : The 2-bromophenyl group may enhance electrophilic aromatic substitution (EAS) reactivity compared to 3-substituted phenyl derivatives due to ortho-directing effects.
- Steric Effects : Ortho-substitution could hinder cyclization reactions compared to para-substituted analogs (e.g., 2e), impacting spirocyclic product formation .
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